molecular formula C23H18O B14459238 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol CAS No. 67152-55-0

1,2,5-Triphenylcyclopenta-2,4-dien-1-ol

Cat. No.: B14459238
CAS No.: 67152-55-0
M. Wt: 310.4 g/mol
InChI Key: YAQCEOSZQBORTI-UHFFFAOYSA-N
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Description

1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is a cyclopentadienol derivative featuring three phenyl substituents at positions 1, 2, and 5 of the cyclopentene ring. Its structure combines aromaticity with the electron-rich nature of the cyclopentadienol moiety, enabling diverse reactivity patterns, such as hydrogen bonding (via the hydroxyl group) and π-π interactions (via phenyl rings) .

Properties

CAS No.

67152-55-0

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

IUPAC Name

1,2,5-triphenylcyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C23H18O/c24-23(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(23)19-12-6-2-7-13-19/h1-17,24H

InChI Key

YAQCEOSZQBORTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadienone with phenyl-substituted reagents. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is best understood through comparisons with analogs. Below is a detailed analysis of key differences and similarities:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structural Features Key Differences Reference
This compound Cyclopentadienol core with phenyl groups at positions 1, 2, and 5; hydroxyl at C1 Reference compound for comparison
2,3,4,5-Tetraphenylcyclopent-2-en-1-one Cyclopentenone core with phenyl groups at all positions; ketone at C1 Replacement of hydroxyl with ketone reduces hydrogen-bonding capacity
3,4,5-Triphenylcyclopent-3-ene-1,2-dione Cyclopentene-dione core with phenyl groups; two ketone groups at C1 and C2 Lack of hydroxyl group and additional ketone increases electrophilicity
(2E,4E)-5-Phenyl-penta-2,4-dien-1-ol Linear dienol with a terminal phenyl group and hydroxyl Open-chain structure lacks aromatic stabilization and steric hindrance
1,1'-([1,1':4',1''-Terphenyl]-4,4''-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) Bis-cyclopentadienol linked via terphenyl groups Higher molecular weight and steric bulk; enhanced π-π stacking potential

Key Findings from Comparative Studies:

Electronic Effects: The hydroxyl group in this compound enhances acidity (pKa ~10–12) compared to ketone-containing analogs like 2,3,4,5-Tetraphenylcyclopent-2-en-1-one, which lack hydrogen-bonding donors . Conjugation in the cyclopentadienol ring stabilizes the diene system, making it less reactive toward electrophilic addition than open-chain analogs like (2E,4E)-5-Phenyl-penta-2,4-dien-1-ol .

Steric and Solubility Properties: The terphenyl-linked bis-cyclopentadienol derivative () exhibits significantly lower solubility in polar solvents due to increased steric bulk from multiple phenyl groups . this compound shows moderate solubility in toluene and dichloromethane, whereas dione derivatives (e.g., 3,4,5-Triphenylcyclopent-3-ene-1,2-dione) are more soluble in acetone due to dipole interactions .

Biological and Synthetic Relevance: Hydroxyl-bearing cyclopentadienols are more likely to engage in biological interactions (e.g., enzyme inhibition) compared to ketone or dione derivatives, as seen in studies of related dienols .

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